molecular formula C42H54N6O11S2 B15074047 Bis-sulfone-PEG4-Tetrazine

Bis-sulfone-PEG4-Tetrazine

Cat. No.: B15074047
M. Wt: 883.0 g/mol
InChI Key: DXHMDPDGPFQNJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of click chemistry, specifically the inverse electron demand Diels-Alder reaction (iEDDA) between tetrazine and trans-cyclooctene (TCO) groups .

Industrial Production Methods: Industrial production of Bis-sulfone-PEG4-Tetrazine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity .

Scientific Research Applications

Bis-sulfone-PEG4-methyl-tetrazine is a bioconjugation reagent utilized in targeted protein labeling and click chemistry . It is commonly used in targeted drug development and molecular imaging . The compound includes a bis-sulfone group for cysteine binding, a PEG4 spacer for better solubility, and a methyl-tetrazine group for fast, selective click chemistry .

Key Features of Bis-sulfone-PEG4-methyl-tetrazine

  • Bis-Sulfone Group This enables specific binding to cysteine residues and forms stable thio bridges, enhancing protein modification .
  • PEG4 Spacer It increases solubility and reduces bulkiness, making it ideal for complex conjugations .
  • Methyl-Tetrazine Allows rapid, bioorthogonal reactions with TCO compounds through click chemistry . The tetrazine ligation involves a fast inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) or other strained alkenes . This reaction occurs at a second-order rate of 2000 M−1-s−1, modifying biomolecules quickly and eliminating nitrogen gas . It performs well in aqueous media and even at low concentrations, making it suitable for live-cell labeling and bio-entity modification .

Case Studies

  • Disulfide Rebridging Methods: Disulfide rebridging methods have recently emerged as a route to hinge region-specific antibody modification .
  • Antibody Rebridging: While disulfide rebridging is an attractive site-selective conjugation method for human IgG1 therapeutics and may advance applications such as antibody-drug conjugates, there is a link between hinge-region structure and the feasibility of rebridging .
  • Bioconjugation with chromophore, PEG and enzyme: The versatility of tetrazine-modified SST and IgG Fab for the construction of well-defined bioconjugates was demonstrated through post-modification with a fluorophore (cyanine-5, Cy5) and a PEG chain . In addition, SST-Tetrazine was also conjugated to a protein enzyme (cytochrome C, CytC) to form a peptide–protein conjugate with high conversion .

Bis-sulfone-PEG-methyl-tetrazine is a reliable tool for bioconjugation, enabling precise cysteine targeting, stable thio bridge formation, and selective click reactions, essential in developing targeted therapies and molecular probes .

Storage and Handling

  • Storage: Store at -20°C in a dry, dark environment .
  • Handling: Use in an inert atmosphere to ensure stability .

Biological Activity

Bis-sulfone-PEG4-Tetrazine is a specialized compound widely recognized for its significant biological activity, particularly in the field of targeted protein degradation and bioconjugation. This compound acts as a crucial linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The unique structural components of this compound, including the bis-sulfone moiety, polyethylene glycol (PEG) spacer, and tetrazine group, contribute to its versatile applications in drug design and molecular biology.

The chemical structure of this compound enables it to engage in bioorthogonal reactions, specifically the inverse electron demand Diels-Alder reaction with trans-cyclooctene (TCO) derivatives. This reaction facilitates the formation of stable covalent bonds that are essential for the precise modulation of protein levels and functions within biological systems. The bis-sulfone group exhibits high reactivity towards thiols, allowing it to form covalent bonds with cysteine residues in proteins. This ability is particularly valuable in maintaining protein integrity while enabling functionalization.

Applications in Drug Development

This compound plays a pivotal role in various therapeutic applications, including:

  • Targeted Protein Degradation : By incorporating this compound into PROTACs, researchers can induce the selective degradation of oncogenic proteins, which is a promising strategy for cancer treatment.
  • Antibody-Drug Conjugates (ADCs) : The compound enhances the stability and solubility of ADCs, improving their pharmacokinetic properties. For instance, ADCs utilizing bis-sulfone PEG linkers demonstrate superior homogeneity and biocompatibility compared to traditional linkers .
  • Bioconjugation Techniques : The compound's ability to facilitate site-specific conjugation allows for the modification of proteins without compromising their biological activity. This feature is crucial for developing targeted therapies and molecular imaging agents .

Research Findings and Case Studies

Several studies highlight the effectiveness of this compound in various biological contexts:

  • Interaction Studies : Research has shown that this compound can effectively interact with thiol-containing proteins, forming stable linkages that preserve protein functionality. These studies demonstrate its potential as a tool for biochemistry and molecular biology .
  • Clinical Applications : The drug candidate OBI-999 exemplifies the application of bis-sulfone linkers in ADCs. It combines a monoclonal antibody with a cytotoxic agent through a bis-sulfone linker, achieving high drug-to-antibody ratios (DAR) and improved therapeutic efficacy .
  • Comparative Analysis : A comparative study involving various bioconjugation agents revealed that this compound outperforms traditional maleimide-based linkers regarding specificity and stability. The following table summarizes key features of different compounds used in bioconjugation:
Compound NameKey FeaturesUnique Aspects
Bis-sulfone-PEG4-NHS EsterReacts with amines for conjugationNHS ester enhances reactivity towards amines
Bis-sulfone-PEG4-TCOUtilizes TCO for fast click reactionsFaster reaction rates compared to tetrazine
Maleimide-PEG LinkersTargets thiols for conjugationMore common but less selective than bis-sulfones
Azide-PEG LinkersUsed in copper-catalyzed click reactionsRequires copper catalysts; less biocompatible

Properties

Molecular Formula

C42H54N6O11S2

Molecular Weight

883.0 g/mol

IUPAC Name

4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]-N-[2-[2-[2-[2-[3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)propylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C42H54N6O11S2/c1-31-6-14-37(15-7-31)60(52,53)29-36(30-61(54,55)38-16-8-32(2)9-17-38)41(50)34-10-12-35(13-11-34)42(51)44-20-22-57-24-26-59-28-27-58-25-23-56-21-18-40(49)43-19-4-5-39-47-45-33(3)46-48-39/h6-17,36H,4-5,18-30H2,1-3H3,(H,43,49)(H,44,51)

InChI Key

DXHMDPDGPFQNJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NCCCC4=NN=C(N=N4)C

Origin of Product

United States

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